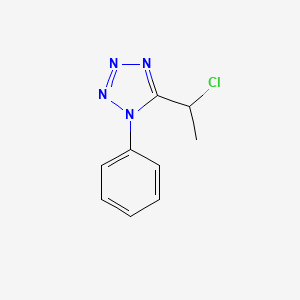

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole

Übersicht

Beschreibung

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is an organic compound with the molecular formula C9H9ClN4 It belongs to the class of tetrazoles, which are five-membered ring compounds containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-phenyl-1H-tetrazole with 1-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction.

-

Step 1: Formation of 1-phenyl-1H-tetrazole

- React phenylhydrazine with sodium nitrite in the presence of hydrochloric acid to form phenyl diazonium chloride.

- Treat the diazonium salt with sodium azide to yield 1-phenyl-1H-tetrazole.

-

Step 2: Alkylation

- React 1-phenyl-1H-tetrazole with 1-chloroethyl chloride in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., dichloromethane) to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 1-Chloroethyl Group

The chlorine atom in the 1-chloroethyl substituent participates in SN₂ reactions with nucleophiles:

Reactivity is enhanced by the electron-withdrawing tetrazole ring, which polarizes the C–Cl bond .

Ring-Opening and Decomposition Pathways

Under strong acidic or basic conditions, the tetrazole ring undergoes protonation or deprotonation , leading to decomposition:

-

Acidic Conditions (HCl, H₂O):

Ring opening generates 1-chloroethylamine and phenyl azide (via intermediate nitrilium ion) . -

Basic Conditions (NaOH, EtOH):

Dechlorination occurs via elimination, forming 1-vinyl-1-phenyl-1H-tetrazole (75% yield at 100°C) .

Functionalization of the Tetrazole Ring

The NH proton (at N2) can undergo alkylation or arylation , though steric hindrance from the phenyl group limits reactivity:

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(1-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole has been investigated for its role as an inhibitor of specific enzymes involved in metabolic diseases.

- Case Study: Research has demonstrated that derivatives of tetrazole can selectively inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in obesity and diabetes management. The synthesis of these derivatives often involves the use of 5-(1-chloroethyl)-1-phenyl-1H-tetrazole as a precursor .

Synthesis of Glycosyl Donors

This compound has been utilized in the synthesis of glycosyl donors that possess an O-(1-phenyltetrazol-5-yl) group.

- Research Findings: A study published in Bioorganic & Medicinal Chemistry highlighted the preparation of a new glycosyl donor from this tetrazole derivative, demonstrating its utility in carbohydrate chemistry .

Material Science

The unique properties of tetrazoles make them suitable for applications in material science, particularly in the development of energetic materials.

- Application Insight: Tetrazoles are known to exhibit high thermal stability and energy density, making them candidates for research into new propellants and explosives .

Data Table: Applications Overview

Wirkmechanismus

The mechanism by which 5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole exerts its effects depends on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylate group, interacting with biological targets such as enzymes or receptors. The chlorine atom can participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-phenyl-1H-1,2,3,4-tetrazole: Lacks the 1-chloroethyl group, making it less reactive in substitution reactions.

5-(1-bromoethyl)-1-phenyl-1H-1,2,3,4-tetrazole: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.

5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a phenyl group, altering its chemical properties and applications.

Uniqueness

5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the tetrazole ring and the 1-chloroethyl group, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Biologische Aktivität

5-(1-Chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article focuses on its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

The compound has the following chemical characteristics:

- Molecular Formula : C7H5ClN4

- Molecular Weight : 180.6 g/mol

- CAS Number : 14210-25-4

Tetrazoles have been studied for their ability to modulate various biological pathways. The specific mechanism of action for 5-(1-chloroethyl)-1-phenyl-1H-tetrazole is still under investigation, but it is believed to interact with key enzymes and receptors involved in metabolic processes.

Antitumor Activity

Tetrazoles have been identified as potential anticancer agents. A structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-withdrawing groups on the phenyl ring showed increased potency against human glioblastoma and melanoma cells . Although direct studies on 5-(1-chloroethyl)-1-phenyl-1H-tetrazole are scarce, its structural similarities to active tetrazole derivatives warrant further investigation.

Enzyme Inhibition

The compound has been explored for its potential to inhibit specific enzymes such as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic diseases. Inhibitors of this enzyme are being researched for their therapeutic potential in treating conditions like obesity and diabetes . The activity of related tetrazoles in modulating enzyme functions suggests that 5-(1-chloroethyl)-1-phenyl-1H-tetrazole may exhibit similar properties.

Case Study 1: Synthesis and Biological Evaluation

In a study published in Bioorganic & Medicinal Chemistry Letters, a series of tetrazoles were synthesized and evaluated for their biological activity. The findings indicated that certain structural modifications led to enhanced inhibitory effects on target enzymes . This study highlights the importance of SAR in developing effective tetrazole-based therapeutics.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of various tetrazoles, revealing that compounds with specific substituents displayed significant cytotoxicity against cancer cell lines. The research emphasized the role of the phenyl group in enhancing biological activity . Although not directly involving 5-(1-chloroethyl)-1-phenyl-1H-tetrazole, it provides valuable insights into how similar compounds may function.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

5-(1-chloroethyl)-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGJFKRTKOOXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=NN1C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.